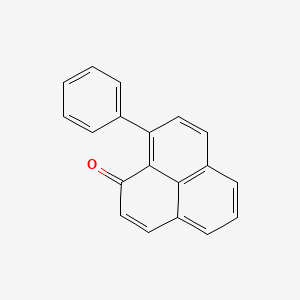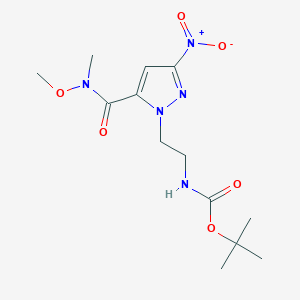![molecular formula C19H22N6O3 B14078745 4-hydroxy-8-{2-[(4-methoxyphenyl)amino]ethyl}-1,6,7-trimethyl-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B14078745.png)
4-hydroxy-8-{2-[(4-methoxyphenyl)amino]ethyl}-1,6,7-trimethyl-1H-imidazo[2,1-f]purin-2(8H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-hydroxy-8-{2-[(4-methoxyphenyl)amino]ethyl}-1,6,7-trimethyl-1H-imidazo[2,1-f]purin-2(8H)-one is a complex organic compound with a unique structure that includes a purine core, an imidazo ring, and various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-8-{2-[(4-methoxyphenyl)amino]ethyl}-1,6,7-trimethyl-1H-imidazo[2,1-f]purin-2(8H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Purine Core: This can be achieved through the condensation of appropriate amines and aldehydes, followed by cyclization.
Introduction of the Imidazo Ring: This step involves the reaction of the purine core with suitable reagents to form the imidazo ring.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-hydroxy-8-{2-[(4-methoxyphenyl)amino]ethyl}-1,6,7-trimethyl-1H-imidazo[2,1-f]purin-2(8H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: The amino and methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
4-hydroxy-8-{2-[(4-methoxyphenyl)amino]ethyl}-1,6,7-trimethyl-1H-imidazo[2,1-f]purin-2(8H)-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique properties make it a candidate for use in the development of new materials with specific functionalities.
Wirkmechanismus
The mechanism of action of 4-hydroxy-8-{2-[(4-methoxyphenyl)amino]ethyl}-1,6,7-trimethyl-1H-imidazo[2,1-f]purin-2(8H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
4-hydroxy-8-{2-[(4-methoxyphenyl)amino]ethyl}-1,6,7-trimethyl-1H-imidazo[2,1-f]purin-2(8H)-one is unique due to its combination of functional groups and the presence of both a purine core and an imidazo ring. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Eigenschaften
Molekularformel |
C19H22N6O3 |
|---|---|
Molekulargewicht |
382.4 g/mol |
IUPAC-Name |
6-[2-(4-methoxyanilino)ethyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C19H22N6O3/c1-11-12(2)25-15-16(23(3)19(27)22-17(15)26)21-18(25)24(11)10-9-20-13-5-7-14(28-4)8-6-13/h5-8,20H,9-10H2,1-4H3,(H,22,26,27) |
InChI-Schlüssel |
VHRGDLXYEIFUQB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N2C3=C(N=C2N1CCNC4=CC=C(C=C4)OC)N(C(=O)NC3=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-amino-2-(4-propan-2-ylphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione](/img/structure/B14078662.png)

![[2,3'-Bipyridin]-4-ylboronic acid](/img/structure/B14078679.png)
![Propanenitrile, 3,3,3-trifluoro-2-(trifluoromethyl)-2-[(trimethylsilyl)oxy]-](/img/structure/B14078683.png)
![Trimethyl[(2-(trifluoromethyl)phenyl)ethynyl]silane](/img/structure/B14078686.png)
![1-[1-(Benzenesulfonyl)-1H-indol-3-yl]-3-methylbut-2-en-1-one](/img/structure/B14078688.png)
![3-Methoxy-12-methylsulfonyl-5,6,8,8a,9,10,11,12a,13,13a-decahydroisoquinolino[2,1-g][1,6]naphthyridine](/img/structure/B14078695.png)
![tert-butyl 3-iodo-1-methyl-4H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B14078703.png)



![1-(3-Ethoxyphenyl)-7-fluoro-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078732.png)
![2-(4-Methoxybenzyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078740.png)

